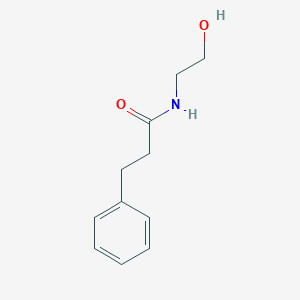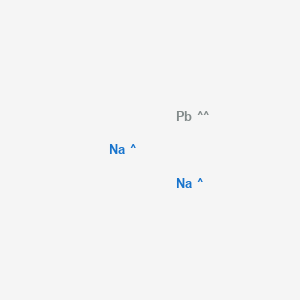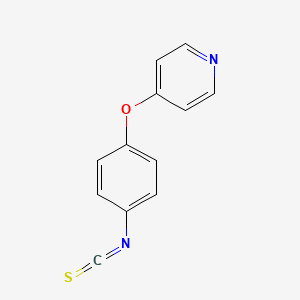
4-(4-Isothiocyanatophenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isothiocyanatophenoxy)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenoxy group, which in turn is substituted with an isothiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isothiocyanatophenoxy)pyridine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-hydroxyphenylpyridine through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-chloropyridine with phenol in the presence of a base such as potassium carbonate.
Introduction of the Isothiocyanate Group: The phenoxy intermediate is then treated with thiophosgene (CSCl2) or a similar reagent to introduce the isothiocyanate group. This reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isothiocyanatophenoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonyl derivatives or reduction reactions to form amines.
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-(4-Isothiocyanatophenoxy)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Isothiocyanatophenoxy)pyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can target specific amino acid residues, such as lysine or cysteine, in the active sites of enzymes, leading to the formation of stable thiourea or thiocarbamate adducts.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Isocyanatophenoxy)pyridine: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-(4-Aminophenoxy)pyridine: Contains an amino group instead of an isothiocyanate group.
4-(4-Nitrophenoxy)pyridine: Contains a nitro group instead of an isothiocyanate group.
Uniqueness
4-(4-Isothiocyanatophenoxy)pyridine is unique due to its isothiocyanate group, which imparts distinct reactivity compared to other functional groups. This reactivity makes it particularly useful in applications requiring covalent modification of biomolecules, such as enzyme inhibition studies and protein labeling.
Propiedades
Número CAS |
52024-72-3 |
|---|---|
Fórmula molecular |
C12H8N2OS |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
4-(4-isothiocyanatophenoxy)pyridine |
InChI |
InChI=1S/C12H8N2OS/c16-9-14-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-8H |
Clave InChI |
OKAZJDXEZKHOMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=S)OC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
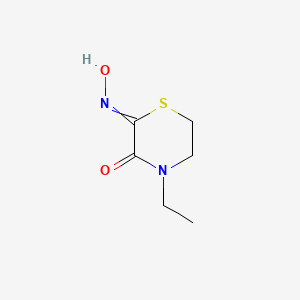
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
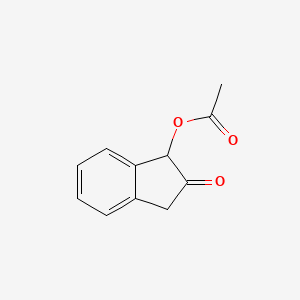

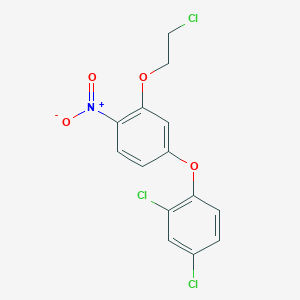

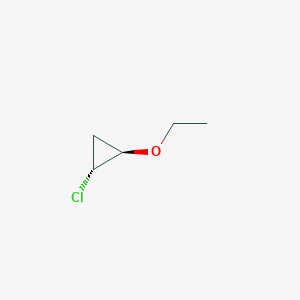
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)



